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molecular formula C15H19ClO4S B8750385 (R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid

(R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid

Cat. No. B8750385
M. Wt: 330.8 g/mol
InChI Key: NVODVFUXRXQBQK-GFCCVEGCSA-N
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Patent
US06610846B1

Procedure details

The mixture of 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid methyl ester and 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid ethyl ester (937 mg) was dissolved in ethanol (30 mL). This solution was then treated with a solution of potassium hydroxide (733 mg, 13.1 mmol) in water (7 mL). The resulting yellow solution was stirred at 25° C. for 3 h and then concentrated in vacuo to remove ethanol. The aqueous residue was treated with a 1N aqueous hydrochloric acid solution until the pH=2. The product was then extracted into methylene chloride (3×15 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 75/25 hexanes/ethyl acetate plus 1% acetic acid) afforded 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (787 mg, 82% for two steps) as a white solid: mp 123.9-126.2° C.; FAB-HRMS m/e calcd for C15H19ClO4S(M+H)+ 331.0771, found 331.0776.
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid ethyl ester
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[CH:4]([C:11]1[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[C:13]([Cl:21])[CH:12]=1)[CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.C(OC(=O)C(C1C=CC(S(C)(=O)=O)=C(Cl)C=1)CC1CCCC1)C.[OH-].[K+]>C(O)C.O>[Cl:21][C:13]1[CH:12]=[C:11]([CH:4]([CH2:5][CH:6]2[CH2:10][CH2:9][CH2:8][CH2:7]2)[C:3]([OH:22])=[O:2])[CH:16]=[CH:15][C:14]=1[S:17]([CH3:20])(=[O:19])=[O:18] |f:2.3|

Inputs

Step One
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC1CCCC1)C1=CC(=C(C=C1)S(=O)(=O)C)Cl)=O
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid ethyl ester
Quantity
937 mg
Type
reactant
Smiles
C(C)OC(C(CC1CCCC1)C1=CC(=C(C=C1)S(=O)(=O)C)Cl)=O
Step Two
Name
Quantity
733 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at 25° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
The aqueous residue was treated with a 1N aqueous hydrochloric acid solution until the pH=2
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted into methylene chloride (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
[Compound]
Name
hexanes ethyl acetate
Type
product
Smiles
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Type
product
Smiles
ClC=1C=C(C=CC1S(=O)(=O)C)C(C(=O)O)CC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 787 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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